molecular formula C17H23NO2 B8615083 3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol CAS No. 745066-39-1

3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol

Cat. No. B8615083
Key on ui cas rn: 745066-39-1
M. Wt: 273.37 g/mol
InChI Key: CPJQLTKBAMZDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

A solution of 9-(phenylmethyl)-9-azatricyclo[5.3.1.02,6]undec-3-ene (Preparation 35, 6.7 g, 28.0 mmol), N-methylmorpholine N-oxide (3.45 g, 29.45 mmol) and osmium tetroxide (2.5 wt % in 2-methyl-2-propanol, 2 □l) in acetone (50 ml) was stirred for 18 h. Florisil and aqueous sodium hydrogensulfite (4 ml) were added and the reaction mixture was stirred for 30 min and filtered. Methanol (50 ml) was added and the reaction mixture was concentrated to give an oil which was purified by flash chromatography eluting with ethyl acetate:hexane (50:50) to give an oil (6.2 g, 80%) which crystallises upon standing.
Name
9-(phenylmethyl)-9-azatricyclo[5.3.1.02,6]undec-3-ene
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][N:8]2[CH2:17][CH:16]3[CH2:18][CH:10]([CH:11]4C3C=C[CH2:12]4)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[N+]1([O-])CC[O:23]CC1.[O-][Si]([O-])=O.[Mg+2].S([O-])(O)=O.[Na+].[CH3:37][C:38]([CH3:40])=[O:39]>[Os](=O)(=O)(=O)=O>[C:1]1([CH2:7][N:8]2[CH2:17][CH:16]3[CH2:18][CH:10]([CH:11]4[CH:40]3[CH:38]([OH:39])[CH:37]([OH:23])[CH2:12]4)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
9-(phenylmethyl)-9-azatricyclo[5.3.1.02,6]undec-3-ene
Quantity
6.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CC2C3CC=CC3C(C1)C2
Name
Quantity
3.45 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Methanol (50 ml) was added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (50:50)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC2C3CC(C(C3C(C1)C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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